
(E)-hexadec-2-enoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-2-enoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexadec-2-enoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a hexadecenoyl-CoA and an 11,12-saturated fatty acyl-CoA.
Applications De Recherche Scientifique
Role in Fatty Acid Metabolism
(E)-hexadec-2-enoyl-CoA is a substrate analogue involved in fatty acid metabolism, particularly in the β-oxidation pathway. Enoyl-CoA hydratase plays a pivotal role in this pathway by catalyzing the hydration of trans-2-enoyl-CoA, including this compound, to form 3-hydroxyacyl-CoA. This reaction is crucial for the stepwise degradation of fatty acids to acetyl-CoA, which then enters the citric acid cycle for energy production. The specificity and activity of enoyl-CoA hydratase towards this compound and other similar substrates have been characterized using techniques like Raman spectroscopy, revealing insights into the enzyme's substrate activation mechanism (Bell et al., 2001).
Stereospecificity and Mechanistic Insights
Further research into the enzyme's stereospecificity has shown that enoyl-CoA hydratase exhibits a high degree of selectivity in the hydration reaction, producing predominantly one enantiomer of the hydroxyacyl-CoA product. This specificity is attributed to the enzyme's ability to induce and stabilize certain substrate conformations, highlighting the intricate details of the catalytic mechanism. Studies involving mutagenesis and structural analysis have shed light on the critical amino acids involved in catalysis and substrate binding, offering a deeper understanding of how enzymes can control reaction specificity and efficiency (Agnihotri & Liu, 2003).
Applications in Biotechnology and Disease Research
The insights gained from studying this compound and its interaction with enoyl-CoA hydratase have implications beyond basic biochemistry. This knowledge is instrumental in biotechnological applications, such as the engineering of metabolic pathways for the synthesis of biofuels and bio-based chemicals. For instance, manipulating the β-oxidation pathway in microorganisms can lead to the production of valuable α,β-unsaturated carboxylic acids, serving as precursors for various industrial chemicals (Kim et al., 2016). Additionally, abnormalities in fatty acid metabolism enzymes, including those interacting with this compound, are associated with metabolic diseases and cancer, making them targets for therapeutic intervention (Zhang et al., 2015).
Propriétés
Formule moléculaire |
C37H64N7O17P3S |
|---|---|
Poids moléculaire |
1003.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1 |
Clé InChI |
JUPAQFRKPHPXLD-MSHHSVQMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
2-hexadecenoyl-CoA 2-hexadecenoyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)
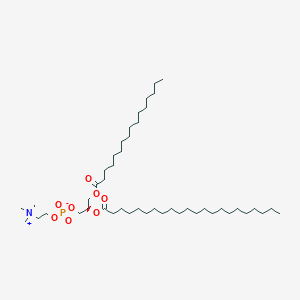
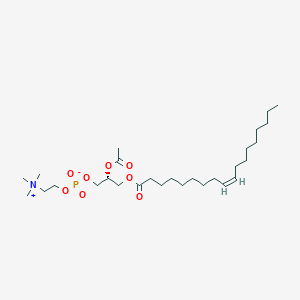
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

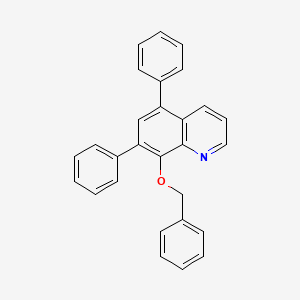



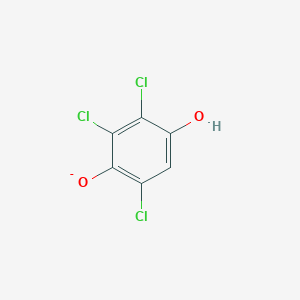

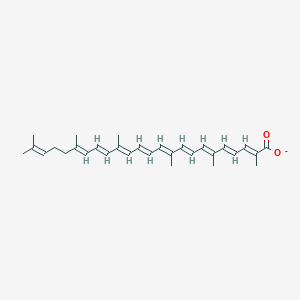
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
